2-(1-Ethoxycarbonyl-1-ethyl)-3-oxo-5,6-di(p-methylphenyl)-as-triazine
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Overview
Description
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups, an alpha-methyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted anilines and acetic acid derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the triazine ring.
Esterification: Converting carboxylic acid groups to ethyl esters using reagents like ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for condensation and esterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester has various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Use in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme inhibition: Binding to active sites and preventing substrate interaction.
Receptor modulation: Altering receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5-diamine: Another triazine derivative with different substituents.
1,3,5-Triazine-2,4,6-triamine:
Uniqueness
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
108734-89-0 |
---|---|
Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[5,6-bis(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O3/c1-5-28-21(26)16(4)25-22(27)23-19(17-10-6-14(2)7-11-17)20(24-25)18-12-8-15(3)9-13-18/h6-13,16H,5H2,1-4H3 |
InChI Key |
WZDWERCRCNVQJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Synonyms |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl -3-oxo-, ethyl ester |
Origin of Product |
United States |
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